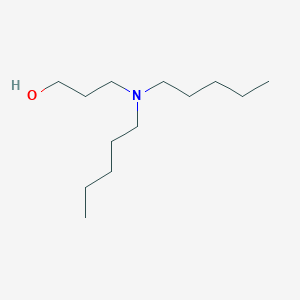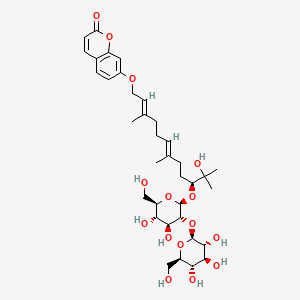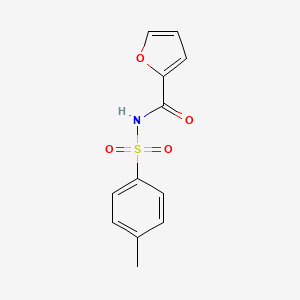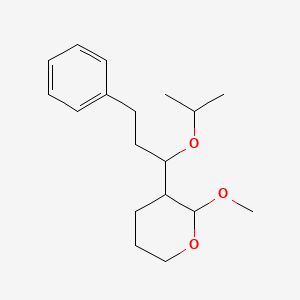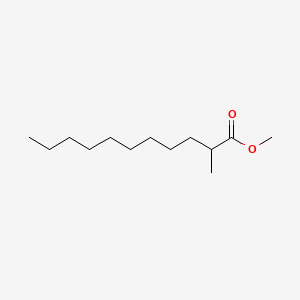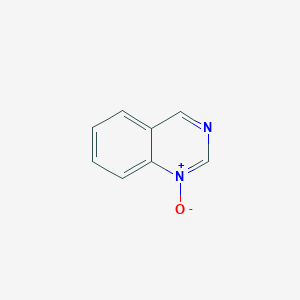![molecular formula C8H15N3O B14646297 [(Z)-(3-methylcyclohexylidene)amino]urea CAS No. 54410-86-5](/img/structure/B14646297.png)
[(Z)-(3-methylcyclohexylidene)amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-(3-methylcyclohexylidene)amino]urea is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an imine or azomethine group (>C=N–). Schiff bases are formed by the condensation reaction of primary amines with carbonyl compounds. This particular compound is notable for its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and an amino urea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-methylcyclohexylidene)amino]urea typically involves the condensation of 3-methylcyclohexanone with urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction: 3-methylcyclohexanone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Reactors: Large-scale reactors to carry out the condensation reaction.
Continuous Stirring: Ensuring uniform mixing and reaction conditions.
Purification Systems: Industrial-scale purification systems, such as distillation or crystallization units, to obtain the pure product.
化学反応の分析
Types of Reactions
[(Z)-(3-methylcyclohexylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
[(Z)-(3-methylcyclohexylidene)amino]urea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of [(Z)-(3-methylcyclohexylidene)amino]urea involves its interaction with specific molecular targets. The imine group (>C=N–) can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving these metal complexes, which can influence various biochemical processes.
類似化合物との比較
Similar Compounds
Thiourea: Structurally similar to urea but with a sulfur atom replacing the oxygen atom.
Urea: A simpler analog with a carbonyl group instead of the imine group.
Selenourea: Similar to thiourea but with a selenium atom replacing the sulfur atom.
Uniqueness
[(Z)-(3-methylcyclohexylidene)amino]urea is unique due to its specific structure, which includes a cyclohexylidene ring and a methyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds like thiourea and selenourea.
特性
CAS番号 |
54410-86-5 |
|---|---|
分子式 |
C8H15N3O |
分子量 |
169.22 g/mol |
IUPAC名 |
[(Z)-(3-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-3-2-4-7(5-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |
InChIキー |
QNMXLUDDFKFNMU-YFHOEESVSA-N |
異性体SMILES |
CC1CCC/C(=N/NC(=O)N)/C1 |
正規SMILES |
CC1CCCC(=NNC(=O)N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



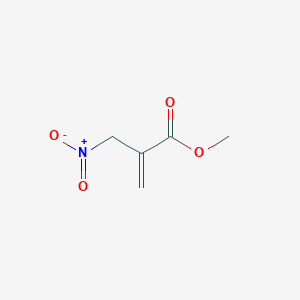

![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
